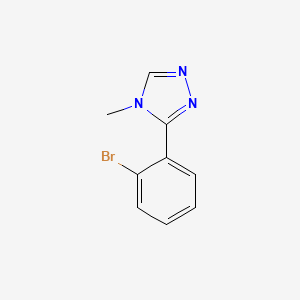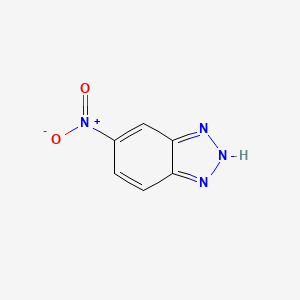
3-Hydroxy-4-methoxybenzyl alcohol
Overview
Description
3-Hydroxy-4-methoxybenzyl alcohol is a chemical compound that is structurally related to various benzyl alcohol derivatives. It is characterized by the presence of hydroxy and methoxy functional groups attached to a benzyl alcohol framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, a series of 3-(alkoxymethyl)-alpha-(N-substituted aminomethyl)-4-hydroxybenzyl alcohols were synthesized as potential bronchodilators, indicating the versatility of the hydroxybenzyl alcohol structure in medicinal chemistry . Additionally, the synthesis of 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids demonstrates the utility of methoxybenzyl alcohols in organic synthesis . The synthesis of (E)-2-(3-Hydroxy-4-methoxybenzylidene)hydrazinecarbothioamide further exemplifies the reactivity of hydroxy-4-methoxybenzyl derivatives in forming Schiff bases with potential biological activity10.
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-methoxybenzyl alcohol derivatives has been characterized using various spectroscopic techniques. For example, the isolation of 3-O-(4′-Hydroxybenzyl)-β-sitosterol and related compounds from Gastrodia elata provided insights into the structural diversity of hydroxybenzyl alcohol derivatives . The crystal structure analysis of 3-(4-methoxybenzyl)-2,3-dihydro-4H-chroman-4-one revealed the presence of conformational disorder, highlighting the complexity of such molecules .
Chemical Reactions Analysis
The reactivity of hydroxybenzyl alcohols in chemical reactions has been demonstrated in several studies. The Brønsted acid-catalyzed [4+3] cycloaddition of ortho-hydroxybenzyl alcohols with N,N'-cyclic azomethine imines showcases the potential of these compounds to form seven-membered heterocyclic scaffolds . The oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ indicates that methoxybenzyl alcohols can serve as protecting groups that are selectively removable under specific conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxy-4-methoxybenzyl alcohol and its derivatives can be inferred from related compounds. For instance, the study of the −OH-induced shift from carbon to oxygen acidity in the side-chain deprotonation of methoxybenzyl alcohol radical cations in aqueous solution provides insights into the acid-base properties of these compounds . The identification of 4-hydroxybenzyl alcohol as a metabolite in the biosynthesis of thiamine in Escherichia coli suggests that such compounds may have biological relevance and specific metabolic roles .
Scientific Research Applications
Antioxidant Properties and Polymer Applications
3-Hydroxy-4-methoxybenzyl alcohol, as a structural analog to vanillyl alcohol, demonstrates potential in enhancing the antioxidant properties of polymers. A study on Kraft lignin, treated under acidic conditions, found that the presence of vanillyl alcohol increased antioxidant properties in polypropylene, suggesting similar potential for 3-hydroxy-4-methoxybenzyl alcohol in polymer applications (Pouteau et al., 2005).
Organic Synthesis and Protecting Groups
In organic synthesis, protecting groups like methoxybenzyl groups play a crucial role. The 3-hydroxy-4-methoxybenzyl alcohol is related to these groups. Studies have shown that different methoxybenzyl protecting groups have varying reactivities and can be selectively removed under certain conditions, highlighting the importance of understanding the properties of related compounds like 3-hydroxy-4-methoxybenzyl alcohol (Nakajima et al., 1988).
Potential Anti-Asthmatic Activity
Research indicates that compounds structurally similar to 3-hydroxy-4-methoxybenzyl alcohol, such as 4-hydroxy-3-methoxybenzyl alcohol, exhibit significant anti-asthmatic activity. This is evidenced by their ability to inhibit specific airway resistance and reduce inflammatory markers in a study on guinea pigs, suggesting possible therapeutic applications for related compounds (Jang, Lee, & Kim, 2010).
Photocatalysis in Organic Reactions
The compound's structural analogs have been studied in photocatalytic reactions, indicating potential applications in the field of green chemistry. For example, the photocatalytic oxidation of aromatic alcohols like 4-methoxybenzyl alcohol to their corresponding aldehydes using TiO2 photocatalysts has been investigated, suggesting similar photocatalytic applications for 3-hydroxy-4-methoxybenzyl alcohol (Yurdakal & Augugliaro, 2012).
Safety And Hazards
The safety data sheet for 3-Hydroxy-4-methoxybenzyl alcohol recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It also advises using personal protective equipment and ensuring adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
5-(hydroxymethyl)-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,9-10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKRHBLAJFYZKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40195949 | |
| Record name | 3-Hydroxy-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-methoxybenzyl alcohol | |
CAS RN |
4383-06-6 | |
| Record name | Isovanillyl alcohol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4383-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-methoxybenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004383066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4383-06-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-4-methoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40195949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-methoxybenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.264 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1293482.png)









